Cas no 1080-12-2 (4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one)

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one structure
1080-12-2 structure
Product Name:4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one
Numero CAS:1080-12-2
MF:C11H12O3
MW:192.211183547974
MDL:MFCD00012210
CID:139921
PubChem ID:329748477
Update Time:2025-05-22

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one
    • Vanillylidenacetone
    • 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
    • 3-Buten-2-one,4-(4-hydroxy-3-methoxyphenyl)-
    • (4-hydroxy-3-methoxycinnamoyl)methane
    • (E)-1-(4'-hydroxy-3'-methoxyphenyl)but-1-en-3-one
    • (E)-4-(4-hydroxy-3-methoxy-phenyl)-but-3-en-2-one
    • 1-(3'-methoxy-4'-hydroxyphenyl)-1-butene-3-one
    • dehydro(o)-paradol
    • Dehydrogingerone
    • Dehydrozingerone
    • feruloylmethane
    • mhsk
    • vanillalacetone
    • Vanillideneacetone
    • Vanillylideneacetone
    • Vanylidenacetone
    • (O)-Paradol, dehydro-
    • Vanillidene acetone
    • 3-Methoxy-4-hydroxybenzalacetone
    • (O)-Dehydroparadol
    • 3-BUTEN-2-ONE, 4-(4-HYDROXY-3-METHOXYPHENYL)-
    • 4-Hydroxy-3-methoxystyryl methyl ketone
    • Vanillylidene acetone
    • 4-Hydroxy-3-methoxybenzylide
    • (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
    • 4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one
    • NSC 44708
    • AKOS004909556
    • DS-4905
    • EN300-1858829
    • H0996
    • (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
    • CHEBI:81361
    • Methyl-3-methoxy-4-hydroxystyryl ketone
    • 4-(4-Hydroxy-3-methoxy-phenyl)-but-3-en-2-one
    • UNII-8CJX5I27B7
    • 1080-12-2
    • NSC-5316
    • Q27155299
    • [0]-Dehydroparadol
    • XAA21442
    • 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-, (E)-
    • SCHEMBL498223
    • A895371
    • NSC44708
    • [0]-Paradol, dehydro-
    • (0)-Paradol, dehydro-
    • 4-Hydroxy-3-methoxybenzylideneacetone
    • 2-08-00-00326 (Beilstein Handbook Reference)
    • Vanillylidenacetone, >=98.5%
    • NSC26613
    • (~{E})-4-(3-methoxy-4-oxidanyl-phenyl)but-3-en-2-one
    • Dehydro(0)-paradol
    • CS-0146520
    • NSC-44708
    • 8CJX5I27B7
    • NSC 5316
    • W-200772
    • NSC45411
    • (E)-4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one
    • NSC-45411
    • (E)-2-Methoxy-4-(3-oxo-1-butenyl)phenol
    • 22214-42-2
    • AE-562/43459152
    • GJK
    • (3E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one
    • BRN 2049660
    • BDBM50195679
    • NSC-26613
    • AI3-01934
    • NSC4019
    • 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one #
    • NSC5316
    • CHEMBL106509
    • Methyl-3-methoxy-4-hydroxy styryl ketone
    • NSC 45411
    • NSC 26613
    • TRANS-DEHYDROZINGERONE
    • (E)-4-(4-hydroxy-3-methoxyphenyl) but-3-en-2-one
    • MFCD00012210
    • VANILLYLIDENE ACETONE [FHFI]
    • NSC-4019
    • Vanillylidenacetone, analytical standard
    • FEMA No. 3738
    • C17840
    • AC8555
    • 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-, (3E)-
    • EINECS 214-096-9
    • NSC 4019
    • CS-0356785
    • MDL: MFCD00012210
    • Inchi: 1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+
    • Chiave InChI: AFWKBSMFXWNGRE-ONEGZZNKSA-N
    • Sorrisi: O(C)C1=C(C=CC(/C=C/C(C)=O)=C1)O

Proprietà calcolate

  • Massa esatta: 192.07900
  • Massa monoisotopica: 192.078644241g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 11
  • XLogP3: 1.7
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Colore/forma: Giallo
  • Densità: 1.1503 (rough estimate)
  • Punto di fusione: 125-130 °C
  • Punto di ebollizione: 348.2℃ at 760 mmHg
  • Indice di rifrazione: 1.4600 (estimate)
  • PSA: 46.53000
  • LogP: 2.00300
  • FEMA: 3738 | VANILLYLIDENE ACETONE
  • Solubilità: Non determinato

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36/37/39
  • CODICI DEL MARCHIO F FLUKA:10-23
  • RTECS:EM9960000
  • Termine di sicurezza:Moderately toxic by intraperitoneal route. Slightly toxic by ingestion. A flammable liquid. When heated to decomposition it emits acrid smoke and irritating vapors.
  • Frasi di rischio:R36/37/38

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one Dati doganali

  • CODICE SA:2914509090
  • Dati doganali:

    Codice doganale cinese:

    2914509090

    Panoramica:

    291450990 Ketoni contenenti altri gruppi contenenti ossigeno. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    HS: 291450990 altri chetoni con altra funzione ossigeno IVA: 17,0% Tasso di sconto fiscale: 9,0% Condizioni di supervisione: nessuna tariffa MFN: 5,5% Tariffa generale: 30,0%

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H832354-5g
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
1080-12-2 98%
5g
253.80 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H86970-5g
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one
1080-12-2 98%
5g
¥98.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H86970-25g
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one
1080-12-2 98%
25g
¥471.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H86970-1g
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one
1080-12-2 98%
1g
¥32.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H156987-5g
4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one
1080-12-2 >98.0%(GC)
5g
¥129.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H156987-1g
4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one
1080-12-2 >98.0%(GC)
1g
¥59.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H156987-25g
4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one
1080-12-2 >98.0%(GC)
25g
¥529.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H156987-100g
4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one
1080-12-2 >98.0%(GC)
100g
¥1699.90 2023-09-02
TRC
H533360-5g
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
1080-12-2
5g
$ 50.00 2022-06-04
TRC
H533360-10g
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
1080-12-2
10g
$ 65.00 2022-06-04
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd